Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo-
Overview
Description
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- is a heterocyclic compound that has garnered significant attention due to its diverse biological activities and functional properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- typically involves multi-step processes that include cyclization and annulation reactions. One common method involves the cyclization of azaarenes with unsaturated aldehydes, catalyzed by amines and heterocyclic carbenes (NHCs). The reaction proceeds through a Michael addition followed by a 3+2 cycloaddition and aromatization . Another approach involves the use of metal-free catalytic tandem reactions, which offer a more environmentally friendly alternative .
Industrial Production Methods
Industrial production methods for this compound are still under development, but they generally focus on optimizing yield and purity while minimizing environmental impact. Techniques such as continuous flow synthesis and green chemistry principles are being explored to scale up the production of pyrrolo[1,2-a]quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- undergoes various chemical reactions, including:
Substitution: Substitution reactions often involve nucleophiles like amines or thiols to replace specific functional groups on the quinoline ring.
Common Reagents and Conditions
Oxidation: PIDA, DMAP, and toluene at room temperature.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Amine or thiol nucleophiles in the presence of a base like triethylamine.
Major Products
The major products formed from these reactions include various substituted pyrrolo[1,2-a]quinoline derivatives, which can exhibit different biological activities and functional properties .
Scientific Research Applications
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- involves its interaction with various molecular targets and pathways. For instance, it has been shown to inhibit the transactivation of hypoxia-inducible factor-α, which plays a crucial role in cancer cell survival under low oxygen conditions . Additionally, it can induce apoptosis in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- can be compared with other similar compounds such as:
Pyrrolo[1,2-a]quinoxalines: These compounds share a similar fused ring structure but differ in their nitrogen atom positioning and biological activities.
Indolizines: While structurally related, indolizines exhibit different electronic properties and reactivity patterns.
Quinoxalines: These compounds are known for their antibacterial and anticancer activities, similar to pyrrolo[1,2-a]quinoline derivatives.
The uniqueness of pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- lies in its versatile reactivity and wide range of applications, making it a valuable compound in both scientific research and industrial applications .
Properties
IUPAC Name |
2-oxo-1H-pyrrolo[1,2-a]quinoline-3-carbonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8N2O/c14-7-10-12-6-5-9-3-1-2-4-11(9)15(12)8-13(10)16/h1-6H,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTUQIULLHMZCHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)C(=C2N1C3=CC=CC=C3C=C2)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90485483 | |
Record name | Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61059-08-3 | |
Record name | Pyrrolo[1,2-a]quinoline-3-carbonitrile, 1,2-dihydro-2-oxo- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90485483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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